1-Ethyl-3-methylimidazolium diethylphosphate
Overview
Description
1-Ethyl-3-methylimidazolium diethylphosphate is an ionic liquid known for its unique properties and versatility in various chemical processes. It is commonly used as a solvent in chemical reactions due to its ability to dissolve a wide range of substances, including cellulose . This compound is characterized by its low melting point and stability, making it an attractive option for various industrial applications .
Mechanism of Action
Target of Action
1-Ethyl-3-methylimidazolium diethylphosphate primarily targets cellulose, a complex carbohydrate that forms the cell walls of plants . It acts as a solvent, dissolving cellulose and facilitating its manipulation for various applications .
Mode of Action
This compound interacts with cellulose by breaking down its hydrogen bonds, thereby dissolving it . This interaction results in a stable solution of cellulose in a mixture of this compound and pyridine .
Biochemical Pathways
The dissolution of cellulose by this compound affects the biochemical pathway of cellulose degradation. By dissolving cellulose, this compound facilitates its enzymatic hydrolysis, a key step in the breakdown of cellulose into simpler sugars .
Result of Action
The primary result of the action of this compound is the dissolution of cellulose, which can then be manipulated for various applications . For example, it has been used to improve the enzymatic hydrolysis of wheat straw, a process that breaks down cellulose into simpler sugars for biofuel production .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and moisture. It has a low melting point (19-21°C) and is sensitive to moisture . Therefore, it is typically stored in an inert atmosphere at room temperature to maintain its stability .
Biochemical Analysis
Biochemical Properties
1-Ethyl-3-methylimidazolium diethylphosphate plays a crucial role in biochemical reactions, primarily as a solvent. It interacts with various enzymes, proteins, and other biomolecules, facilitating their dissolution and stabilization. For instance, it has been shown to interact with cellulose, enhancing its solubility and stability in solution . The nature of these interactions is primarily based on hydrogen bonding and ionic interactions, which help to disrupt the hydrogen bonds in cellulose, leading to its dissolution .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the integrity of bacterial cell walls, leading to cell lysis . Additionally, it has been observed to impact the metabolic activity of cells, potentially altering the expression of genes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, disrupting their native structures and functions. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or reactive chemicals . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes, including toxicity and adverse effects . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it has been shown to affect the activity of enzymes involved in cellulose degradation, enhancing the breakdown of this complex carbohydrate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . The compound’s ability to dissolve in both aqueous and organic solvents facilitates its distribution across different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can impact its activity and function, as it may interact with different biomolecules in various cellular environments .
Preparation Methods
1-Ethyl-3-methylimidazolium diethylphosphate can be synthesized through several methods. One common approach involves the reaction of methylimidazole with ethyl phosphate to produce ethyl-3-methylimidazole, which is then reacted with diethyl phosphate to form the final product . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yield and purity .
Chemical Reactions Analysis
1-Ethyl-3-methylimidazolium diethylphosphate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, often facilitated by specific catalysts.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the diethyl phosphate group can be replaced by other functional groups.
Complex Formation: It can form complexes with metal ions, which is useful in catalysis and material science.
Common reagents used in these reactions include strong acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
1-Ethyl-3-methylimidazolium diethylphosphate has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Ethyl-3-methylimidazolium diethylphosphate can be compared with other similar ionic liquids, such as:
- 1-Ethyl-3-methylimidazolium ethyl sulfate
- 1-Ethyl-3-methylimidazolium acetate
- 1-Butyl-3-methylimidazolium chloride
- 1-Allyl-3-methylimidazolium chloride
These compounds share similar properties but differ in their specific applications and reactivity. For instance, 1-ethyl-3-methylimidazolium ethyl sulfate is also used as a solvent but has different solubility characteristics and reactivity compared to this compound .
Properties
IUPAC Name |
diethyl phosphate;1-ethyl-3-methylimidazol-3-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.C4H11O4P/c1-3-8-5-4-7(2)6-8;1-3-7-9(5,6)8-4-2/h4-6H,3H2,1-2H3;3-4H2,1-2H3,(H,5,6)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWOEDCLDNFWEV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.CCOP(=O)([O-])OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N2O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047889 | |
Record name | 1-Ethyl-3-methylimidazolium diethylphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848641-69-0 | |
Record name | 1-Ethyl-3-methylimidazolium diethylphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Imidazolium, 1-ethyl-3-methyl-, diethyl phosphate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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